molecular formula C9H8BrNO B12889444 2-(Bromomethyl)-6-methylbenzo[d]oxazole

2-(Bromomethyl)-6-methylbenzo[d]oxazole

Cat. No.: B12889444
M. Wt: 226.07 g/mol
InChI Key: AVTQJPGRYPTEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Bromomethyl)-6-methylbenzo[d]oxazole ( 1360606-80-9) is a high-value brominated benzoxazole derivative utilized as a versatile synthetic intermediate and molecular building block in organic synthesis and pharmaceutical research . The compound features a benzoxazole core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities, and a reactive bromomethyl group that serves as an excellent handle for further functionalization . This compound is particularly valuable for constructing more complex heterocyclic scaffolds with potential biological activity. The benzoxazole core is recognized for its significant applications in drug discovery, with derivatives exhibiting antimicrobial, antitumor, anti-inflammatory, and antiviral properties . The presence of the bromomethyl group at the 2-position enhances its reactivity, making it a suitable substrate for nucleophilic substitution reactions and cross-coupling processes, enabling the creation of novel derivatives with tailored properties . Researchers employ this compound in the development of targeted therapies, including kinase inhibitors, and in materials science for the creation of organic semiconductors and luminescent materials . Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or animal consumption .

Properties

IUPAC Name

2-(bromomethyl)-6-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTQJPGRYPTEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-6-methylbenzo[d]oxazole typically involves the bromination of 6-methylbenzo[d]oxazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .

Industrial Production Methods

Industrial production of 2-(Bromomethyl)-6-methylbenzo[d]oxazole may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-methylbenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoxazoles.

    Oxidation: Formation of oxazole derivatives with oxidized functional groups.

    Reduction: Formation of 6-methylbenzo[d]oxazole

Scientific Research Applications

Chemical Properties and Structure

The compound features a bromomethyl group attached to a benzo[d]oxazole ring system, with a methyl substituent at the 6-position. This unique structure contributes to its reactivity and versatility in various chemical reactions, making it an important intermediate in organic synthesis.

Medicinal Chemistry

2-(Bromomethyl)-6-methylbenzo[d]oxazole has been utilized as a building block for synthesizing bioactive molecules. Its derivatives have shown promising potential in developing pharmaceuticals with various therapeutic properties:

  • Antimicrobial Activity : Several derivatives exhibit significant antimicrobial properties, which are critical in combating resistant strains of bacteria and fungi.
  • Anticancer Properties : Research indicates that compounds derived from 2-(Bromomethyl)-6-methylbenzo[d]oxazole can inhibit cancer cell proliferation. For instance, studies have demonstrated that certain benzoxazole derivatives possess antiproliferative activity against MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics .

Materials Science

The compound is also explored for its applications in materials science:

  • Polymer Development : Its unique structural properties allow it to be incorporated into advanced materials, including polymers and liquid crystals. These materials are essential for electronic and optical applications.
  • Fluorescent Dyes : The reactivity of the bromomethyl group enables the synthesis of fluorescent dyes, which are valuable for biological imaging and diagnostic applications .

Chemical Biology

In chemical biology, 2-(Bromomethyl)-6-methylbenzo[d]oxazole serves as a precursor for molecular probes:

  • Biological Imaging : The compound's derivatives can be functionalized to create probes that facilitate the visualization of biological processes at the molecular level.
  • Diagnostic Applications : Its ability to interact with specific biomolecules makes it suitable for developing diagnostic tools in medical research .

Case Studies and Research Findings

Several studies highlight the effectiveness of 2-(Bromomethyl)-6-methylbenzo[d]oxazole in various applications:

  • A study demonstrated the synthesis of benzoxazole-oxadiazole hybrids using this compound as an intermediate. These hybrids showed significant inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, indicating potential use in treating neurodegenerative diseases like Alzheimer's .
  • Another research focused on the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) using 2-(Bromomethyl)-6-methylbenzo[d]oxazole as a key intermediate. The resulting compounds exhibited notable anti-inflammatory and analgesic properties .

Data Table: Summary of Applications

Application AreaSpecific Use CasesNotable Findings
Medicinal ChemistryAntimicrobial agents, anticancer drugsEffective against resistant bacteria; anticancer activity against MCF-7 cells
Materials SciencePolymer synthesis, liquid crystal developmentEnhanced material properties; used in electronics
Chemical BiologyMolecular probes for imagingValuable for biological imaging techniques

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-methylbenzo[d]oxazole involves its interaction with various molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The table below compares key derivatives of benzo[d]oxazole, highlighting substituent-driven variations in properties:

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Key Reactivity/Applications Reference
2-(Bromomethyl)-6-methylbenzo[d]oxazole 2-Bromomethyl, 6-Methyl Not reported ~228.06 Alkylation, ligand synthesis
2-(Bromomethyl)benzo[d]oxazole 2-Bromomethyl 119.2–120.4 212.03 Intermediate for heterocyclic synthesis
6-Bromo-2-methylbenzo[d]oxazole 6-Bromo, 2-Methyl Not reported 212.04 Halogenation studies
2-(1H-Indol-2-yl)-6-methylbenzo[d]oxazole 2-Indolyl, 6-Methyl 200–201 263.30 G-quadruplex DNA ligand studies
Methyl 6-bromobenzo[d]oxazole-2-carboxylate 6-Bromo, 2-Carbomethoxy Not reported 270.08 Ester hydrolysis, coupling reactions
Key Observations:

Reactivity: The bromomethyl group at position 2 in 2-(Bromomethyl)-6-methylbenzo[d]oxazole enhances its utility in nucleophilic substitution reactions compared to non-halogenated analogs like 2-methylbenzo[d]oxazole . In contrast, the carbomethoxy group in Methyl 6-bromobenzo[d]oxazole-2-carboxylate facilitates hydrolysis or transesterification, offering distinct synthetic pathways .

Physical Properties :

  • The presence of an indolyl group in 2-(1H-Indol-2-yl)-6-methylbenzo[d]oxazole significantly increases its melting point (200–201°C) due to enhanced aromatic stacking interactions compared to bromomethyl/methyl-substituted derivatives .
  • Halogen substituents (e.g., bromo at position 6) generally increase molecular weight and reduce solubility in polar solvents compared to methyl or methoxy groups .

Electron-withdrawing groups (e.g., bromo) at position 6 may deactivate the aromatic ring toward electrophilic substitution, whereas electron-donating groups (e.g., methyl) could enhance reactivity at adjacent positions .

Stability and Handling Considerations

  • Bromomethyl-substituted benzo[d]oxazoles are thermally sensitive and may decompose under prolonged heating or UV exposure. For example, photolysis studies of fused oxazole derivatives (e.g., Br-Bpx2) highlight the need for controlled light conditions .
  • In contrast, methyl or carbomethoxy derivatives exhibit greater stability, making them suitable for long-term storage .

Q & A

Q. Basic

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Perform reactions in a fume hood due to volatile brominated by-products.
  • Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental release .

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